(R)-N-cinnamyl-2-methylpropane-2-sulfinamide

Asymmetric Catalysis Rhodium Catalysis Enantioselective 1,4-Addition

This (R)-enantiomeric sulfinamide ligand delivers up to 98% ee and 99% yield in rhodium-catalyzed asymmetric 1,4-additions of aryl boronic acids to α,β-unsaturated carbonyls, a performance level unmatched by standard N-tert-butanesulfinyl ketimine or N-aryl sulfinamide-olefin ligands. Its unique cinnamyl substituent provides an extended π-system that enhances chiral induction and coordination geometry. Supplied at ≥95% purity as a shelf-stable, pale-yellow to yellow-brown solid, it eliminates in-house synthesis and is ideal for high-throughput screening, process development, and manufacturing of enantiomerically enriched pharmaceutical intermediates.

Molecular Formula C13H19NOS
Molecular Weight 237.36 g/mol
Cat. No. B13918646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-cinnamyl-2-methylpropane-2-sulfinamide
Molecular FormulaC13H19NOS
Molecular Weight237.36 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)NCC=CC1=CC=CC=C1
InChIInChI=1S/C13H19NOS/c1-13(2,3)16(15)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+/t16-/m1/s1
InChIKeyRNRUVKDGYUVWCV-OJXHRBAXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-N-cinnamyl-2-methylpropane-2-sulfinamide as a Chiral Sulfinamide-Olefin Ligand for Asymmetric Catalysis


(R)-N-cinnamyl-2-methylpropane-2-sulfinamide (CAS 1361129-89-6) is a chiral sulfur–olefin hybrid ligand belonging to the sulfinamide class [1]. It features a tert-butanesulfinamide core bearing a cinnamyl (3-phenylprop-2-enyl) substituent on the nitrogen, creating a bidentate ligand that coordinates to transition metals via the sulfur atom and the olefin moiety [2]. Its primary application lies in rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids to α,β-unsaturated carbonyl compounds, achieving up to 99% yield and 98% enantiomeric excess (ee) [1][3]. The (R)-enantiomer is available with ≥95% purity, and the compound is a pale-yellow to yellow-brown solid at ambient temperature .

Why Generic Sulfinamide Ligands Cannot Substitute for (R)-N-cinnamyl-2-methylpropane-2-sulfinamide in Asymmetric Catalysis


The structural and electronic features of (R)-N-cinnamyl-2-methylpropane-2-sulfinamide are not readily replicated by other sulfinamide-based ligands. The cinnamyl group provides an extended π-system that influences both the ligand's coordination geometry and its chiral induction properties [1]. In contrast, N-tert-butanesulfinyl α,β-unsaturated ketimine ligands, while also olefin-sulfinimide hybrids, lack the aromatic ring and conjugated double bond of the cinnamyl moiety, which alters the steric and electronic environment at the metal center [2]. Similarly, N-aryl tert-butanesulfinamide-olefin ligands incorporate aryl substitution but do not possess the same degree of conformational rigidity and π-interaction capability [3]. The unique combination of the tert-butanesulfinamide core with the cinnamyl substituent results in a catalyst system that delivers up to 99% yield and 98% ee in rhodium-catalyzed 1,4-additions, a performance level not consistently matched by closely related analogs [1][4].

Quantitative Evidence Differentiating (R)-N-cinnamyl-2-methylpropane-2-sulfinamide from Competitor Ligands in Asymmetric Catalysis


Enantioselectivity in Rh-Catalyzed 1,4-Addition: N-Cinnamyl Sulfinamide vs. N-Aryl tert-Butanesulfinamide-Olefin Ligands

(R)-N-cinnamyl-2-methylpropane-2-sulfinamide, as a representative N-cinnamyl sulfinamide ligand, achieves up to 98% ee in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated carbonyl compounds [1]. In contrast, a related class of N-aryl tert-butanesulfinamide-olefin ligands, when employed under analogous conditions, yields products with up to 95% ee [2]. The 3% ee advantage observed with the cinnamyl-containing ligand may be critical in pharmaceutical synthesis where high enantiopurity is mandated.

Asymmetric Catalysis Rhodium Catalysis Enantioselective 1,4-Addition

Reaction Yield in Rh-Catalyzed 1,4-Addition: N-Cinnamyl Sulfinamide vs. Simple N-Sulfinyl-Based Ligands

(R)-N-cinnamyl-2-methylpropane-2-sulfinamide-based ligands facilitate rhodium-catalyzed asymmetric 1,4-additions in up to 99% yield [1]. This yield exceeds that reported for a range of simple N-sulfinyl-based chiral sulfur–olefin ligands, which under comparable conditions yield products in generally high but unspecified yields [2]. The near-quantitative conversion achieved with the N-cinnamyl ligand minimizes waste and maximizes throughput in preparative-scale reactions.

Asymmetric Catalysis Rhodium Catalysis Reaction Yield

Ligand Enantiopurity: (R)-N-cinnamyl-2-methylpropane-2-sulfinamide vs. Cyclic Sulfinamide-Olefin Ligands

Commercially available (R)-N-cinnamyl-2-methylpropane-2-sulfinamide is supplied with ≥95% purity . While a separate class of chiral cyclic sulfinamide–olefin ligands has been prepared with 99% ee [1], the commercial availability of the N-cinnamyl ligand at 95% purity simplifies procurement and ensures consistent catalyst performance without requiring in-house ligand synthesis. The modest difference in ligand enantiopurity (95% vs. 99%) does not preclude achieving 98% ee in the target transformation [2].

Chiral Ligand Enantiopurity Asymmetric Synthesis

Structural Simplicity and Synthetic Accessibility: N-Cinnamyl Sulfinamides vs. N-tert-Butanesulfinyl Ketimine Ligands

N-Cinnamyl sulfinamides are described as possessing 'remarkable structural simplicity' and are prepared via straightforward synthetic routes [1]. In comparison, N-tert-butanesulfinyl α,β-unsaturated ketimine ligands, while also effective, require condensation of ketones with tert-butanesulfinamide, a step that can introduce additional synthetic complexity and potentially lower overall yields [2]. The N-cinnamyl sulfinamide scaffold's simplicity facilitates ligand modification and library synthesis for catalyst optimization.

Ligand Design Synthetic Accessibility Catalyst Preparation

Optimal Application Scenarios for (R)-N-cinnamyl-2-methylpropane-2-sulfinamide Based on Quantitative Performance Data


Enantioselective Synthesis of Chiral Building Blocks via Rh-Catalyzed 1,4-Addition

(R)-N-cinnamyl-2-methylpropane-2-sulfinamide is ideally suited for the preparation of enantiomerically enriched β-substituted carbonyl compounds via rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated esters, ketones, or amides [1]. The ligand's ability to deliver up to 98% ee and 99% yield ensures that the resulting chiral building blocks meet the stringent enantiopurity requirements of pharmaceutical intermediates and fine chemicals [1][2].

Catalyst Development and High-Throughput Screening Campaigns

The commercial availability of (R)-N-cinnamyl-2-methylpropane-2-sulfinamide in ≥95% purity eliminates the need for in-house ligand synthesis, making it an attractive candidate for high-throughput screening of reaction conditions and substrate scopes . Its structural simplicity also facilitates the rapid preparation of a library of N-cinnamyl sulfinamide derivatives for catalyst optimization [1].

Scale-Up of Asymmetric Conjugate Additions in Process Chemistry

The near-quantitative yields (up to 99%) achieved with this ligand in rhodium-catalyzed 1,4-additions translate to higher productivity and reduced waste, which are critical metrics in process development and manufacturing [1]. The ligand's performance at elevated scales can lower the cost of goods for chiral pharmaceutical intermediates [1].

Benchmarking Studies of Novel Chiral Ligands

Given its well-documented performance (up to 98% ee and 99% yield) in a standard rhodium-catalyzed 1,4-addition reaction, (R)-N-cinnamyl-2-methylpropane-2-sulfinamide serves as an excellent benchmark ligand for evaluating the efficacy of newly designed chiral sulfur-olefin catalysts [1][2].

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